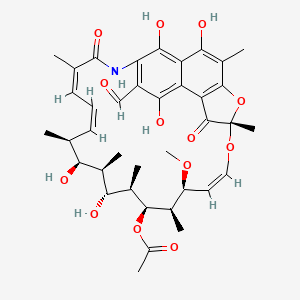
1H-quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-amino-1,1’-azonaphthalene involves several steps. One common method includes the diazotization of 4-nitroaniline followed by reduction to form the azo compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired product .
Análisis De Reacciones Químicas
4-amino-1,1’-azonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The amino group in 4-amino-1,1’-azonaphthalene can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include acids, bases, and reducing agents.
Aplicaciones Científicas De Investigación
4-amino-1,1’-azonaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical experiments and processes.
Biology: This compound is used in labeling experiments to track biological molecules.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-amino-1,1’-azonaphthalene involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior .
Comparación Con Compuestos Similares
4-amino-1,1’-azonaphthalene can be compared with other azo compounds such as 4-nitro-1,1’-azonaphthalene and 4-chloro-1,1’-azonaphthalene. While these compounds share similar structures, 4-amino-1,1’-azonaphthalene is unique due to its specific functional groups, which confer distinct chemical properties and reactivity .
Conclusion
4-amino-1,1’-azonaphthalene (1H-quinolin-5-one) is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties make it a valuable tool in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
1H-quinolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQVWJYDXOLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=CC=CNC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C2=CC=CNC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B7949877.png)








